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UDP-6-sulfoquinovose(3-) -

UDP-6-sulfoquinovose(3-)

Catalog Number: EVT-1594997
CAS Number:
Molecular Formula: C15H21N2O19P2S-3
Molecular Weight: 627.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-6-sulfoquinovose(3-) is trianion of UDP-6-sulfoquinovose arising from deprotonation of diphosphate and sulfonate OH groups; major species at pH 7.3. It derives from a quinovose. It is a conjugate base of an UDP-6-sulfoquinovose.
Overview

UDP-6-sulfoquinovose(3-) is a significant compound in the biosynthesis of sulfolipids, particularly in plants and photosynthetic bacteria. It is a sulfonic acid derivative of glucose, characterized by the introduction of a sulfonic acid group through the action of the enzyme UDP-sulfoquinovose synthase. This compound plays a crucial role in maintaining the structural and functional integrity of photosynthetic membranes.

Source and Classification

UDP-6-sulfoquinovose(3-) is derived from UDP-glucose through a series of enzymatic reactions involving sulfite. The primary source of this compound is the archaeon Sulfolobus acidocaldarius, which possesses the gene cluster responsible for its biosynthesis. The enzyme UDP-sulfoquinovose synthase, specifically the Agl3 variant, catalyzes the conversion of UDP-glucose and sulfite into UDP-6-sulfoquinovose(3-) .

Classification
  • Chemical Class: Nucleotide sugar
  • IUPAC Name: Uridine 5'-diphosphate 6-sulfoquinovose
  • Molecular Formula: C15H24N2O19P2S
  • Molecular Weight: 564.4 g/mol
Synthesis Analysis

Methods

The biosynthesis of UDP-6-sulfoquinovose(3-) involves several enzymatic steps:

  1. Phosphorylation: Glucose is phosphorylated to form glucose-6-phosphate.
  2. Conversion to UDP-glucose: Glucose-6-phosphate is converted to UDP-glucose by the enzyme dTDP-glucose pyrophosphorylase.
  3. Sulfation: The key step involves the enzyme UDP-sulfoquinovose synthase (Agl3), which catalyzes the reaction between UDP-glucose and sulfite.

Technical Details

The enzymatic activity of Agl3 has been confirmed through various assays, including high-performance liquid chromatography and mass spectrometry, which demonstrated its ability to convert UDP-glucose and sulfite into UDP-6-sulfoquinovose(3-) with a conversion efficiency of approximately 11% under specific assay conditions .

Molecular Structure Analysis

Structure

UDP-6-sulfoquinovose(3-) consists of a uridine base linked to a diphosphate group and a sulfoquinovose sugar moiety. The sulfonate group is attached to the 6th carbon of the quinovose ring.

Data

  • InChI Key: FQANCGQCBCUSMI-JZMIEXBBSA-K
  • Canonical SMILES: C1=CN(C(=O)NC1=O)[C@H]2C@@HO
Chemical Reactions Analysis

Reactions

The primary reaction involving UDP-6-sulfoquinovose(3-) is its formation from UDP-glucose and sulfite, catalyzed by Agl3. This reaction can be described as follows:

UDP glucose+sulfiteAgl3UDP 6 sulfoquinovose 3 \text{UDP glucose}+\text{sulfite}\xrightarrow{\text{Agl3}}\text{UDP 6 sulfoquinovose 3 }

Technical Details

The reaction mechanism involves several steps:

  1. NAD+ Binding: A cofactor NAD+ binds to Agl3, facilitating electron transfer during the reaction.
  2. Dehydration: The hydroxyl group at C-6 of UDP-glucose is released, forming an enol intermediate.
  3. Sulfite Addition: Sulfite is subsequently added to form the sulfonic acid group on the sugar moiety.
Mechanism of Action

The mechanism of action for UDP-6-sulfoquinovose(3-) synthesis involves:

  1. Enzyme Activation: The enzyme Agl3 undergoes conformational changes upon substrate binding.
  2. Electron Transfer: Rapid initial electron transfer between UDP-glucose and NAD+ occurs, which is crucial for subsequent reactions.
  3. Formation of Sulfonate Group: The final product formation involves nucleophilic attack by sulfite on the activated sugar intermediate.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; stability at neutral pH (7.0)

Chemical Properties

  • pKa Values: Relevant for understanding its behavior in biological systems; typically around 7.3 for sulfonate groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
Applications

UDP-6-sulfoquinovose(3-) has several scientific applications:

  1. Biosynthesis Studies: Used to study sulfolipid biosynthesis pathways in plants and algae.
  2. Structural Biology: Important for understanding membrane structures in photosynthetic organisms.
  3. Biochemical Research: Investigated for its role in cellular processes involving sulfolipids, which are essential for membrane integrity and function.

This comprehensive analysis highlights the significance of UDP-6-sulfoquinovose(3-) in both biochemical pathways and its potential applications in research related to plant biology and membrane biochemistry.

Properties

Product Name

UDP-6-sulfoquinovose(3-)

IUPAC Name

[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonate

Molecular Formula

C15H21N2O19P2S-3

Molecular Weight

627.3 g/mol

InChI

InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/p-3/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

FQANCGQCBCUSMI-JZMIEXBBSA-K

Synonyms

UDP-sulfoquinovose
uridine diphosphate sulfoquinovose

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CS(=O)(=O)[O-])O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)[O-])O)O)O)O)O

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